- Oxadiazole triazole derivatives as histone deacetylase 6 inhibitor, and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,

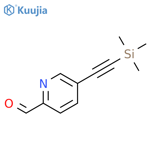

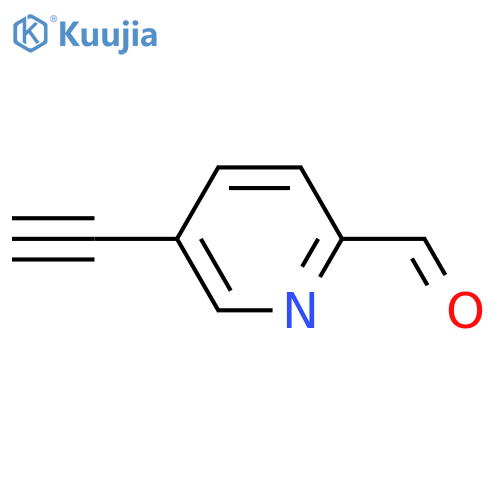

Cas no 940911-03-5 (5-ethynylpyridine-2-carbaldehyde)

940911-03-5 structure

Nom du produit:5-ethynylpyridine-2-carbaldehyde

Numéro CAS:940911-03-5

Le MF:C8H5NO

Mégawatts:131.131401777267

MDL:MFCD18256079

CID:1122326

PubChem ID:57416829

5-ethynylpyridine-2-carbaldehyde Propriétés chimiques et physiques

Nom et identifiant

-

- 5-ethynyl-2-Pyridinecarboxaldehyde

- 5-ethynylpicolinaldehyde

- 5-ethynylpyridine-2-carbaldehyde

- 5-Ethynyl-2-pyridinecarboxaldehyde (ACI)

- AS-35896

- SCHEMBL578235

- MFCD18256079

- AKOS030238399

- F2167-8496

- 940911-03-5

- DB-317683

- SY258188

- 5-ethynyl-2-pyridine carboxaldehyde

- CS-0070247

- DTXSID40726191

- SB12710

-

- MDL: MFCD18256079

- Piscine à noyau: 1S/C8H5NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-6H

- La clé Inchi: KGQQNIMWZHCSCK-UHFFFAOYSA-N

- Sourire: O=CC1C=CC(C#C)=CN=1

Propriétés calculées

- Qualité précise: 131.037114g/mol

- Charge de surface: 0

- XLogP3: 0.9

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Nombre de liaisons rotatives: 2

- Masse isotopique unique: 131.037114g/mol

- Masse isotopique unique: 131.037114g/mol

- Surface topologique des pôles: 30Ų

- Comptage des atomes lourds: 10

- Complexité: 167

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

- Couleur / forme: Pale-yellow to Yellow-brown Solid

5-ethynylpyridine-2-carbaldehyde Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302

- Déclaration d'avertissement: P261;P280;P305+P351+P338;P304+P340;P405;P501

- Conditions de stockage:2-8 °C

5-ethynylpyridine-2-carbaldehyde PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07992-500MG |

5-ethynylpyridine-2-carbaldehyde |

940911-03-5 | 95% | 500MG |

¥ 1,973.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07992-10G |

5-ethynylpyridine-2-carbaldehyde |

940911-03-5 | 95% | 10g |

¥ 14,784.00 | 2023-03-30 | |

| abcr | AB306426-250 mg |

5-Ethynylpicolinaldehyde, 95%; . |

940911-03-5 | 95% | 250 mg |

€297.00 | 2023-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140887-100mg |

5-Ethynylpyridine-2-carbaldehyde |

940911-03-5 | 98% | 100mg |

¥916.00 | 2024-04-24 | |

| Life Chemicals | F2167-8496-10g |

5-ethynylpyridine-2-carbaldehyde |

940911-03-5 | 95%+ | 10g |

$1620.0 | 2023-09-06 | |

| AstaTech | 51748-0.25/G |

5-ETHYNYLPICOLINALDEHYDE |

940911-03-5 | 95% | 0.25g |

$221 | 2023-09-17 | |

| AstaTech | 51748-1/G |

5-ETHYNYLPICOLINALDEHYDE |

940911-03-5 | 95% | 1g |

$598 | 2023-09-17 | |

| Life Chemicals | F2167-8496-0.5g |

5-ethynylpyridine-2-carbaldehyde |

940911-03-5 | 95%+ | 0.5g |

$225.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D961268-250mg |

5-ethynylpyridine-2-carbaldehyde |

940911-03-5 | 98% | 250mg |

$205 | 2024-06-06 | |

| Life Chemicals | F2167-8496-1g |

5-ethynylpyridine-2-carbaldehyde |

940911-03-5 | 95%+ | 1g |

$349.0 | 2023-09-06 |

5-ethynylpyridine-2-carbaldehyde Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

Référence

- 2-Arylbenzofuran-7-formamide compound, preparation method and medical application, China, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

Référence

- A heterometallic macrocycle as a redox-controlled molecular hinge, Dalton Transactions, 2015, 44(5), 2252-2258

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt

Référence

- The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as Orally Bioavailable Antitumor Agents, Journal of Medicinal Chemistry, 2015, 58(1), 130-146

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

Référence

- Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt

Référence

- Magnetic Interactions in Supramolecular N-O···H-CC- Type Hydrogen-Bonded Nitronylnitroxide Radical Chains, Journal of Physical Chemistry B, 2007, 111(17), 4327-4334

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt

Référence

- Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

Référence

- Preparation of hydroxamic acid derivatives as gram-negative antibacterial agents, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Ethanol , Water ; 15 min, rt

Référence

- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate, European Journal of Chemistry, 2018, 9(4), 317-321

Synthetic Routes 10

Conditions de réaction

Référence

- Guest encapsulation and coronene-C60 exchange in supramolecular zinc porphyrin tweezers, grids and prisms, Organic & Biomolecular Chemistry, 2013, 11(19), 3108-3115

5-ethynylpyridine-2-carbaldehyde Raw materials

- 2-Pyridinecarboxaldehyde, 5-[(trimethylsilyl)ethynyl]-

- ethynyltrimethylsilane

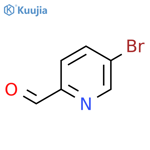

- 5-Bromopyridine-2-carbaldehyde

5-ethynylpyridine-2-carbaldehyde Preparation Products

5-ethynylpyridine-2-carbaldehyde Littérature connexe

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

940911-03-5 (5-ethynylpyridine-2-carbaldehyde) Produits connexes

- 499-83-2(Pyridine-2,6-dicarboxylic acid)

- 108-75-8(2,4,6-Trimethylpyridine)

- 104-90-5(5-Ethyl-2-methylpyridine)

- 89-00-9(Quinolinic acid)

- 91-02-1(2-benzoylpyridine)

- 98-98-6(Picolinic acid)

- 108-47-4(2,4-Lutidine)

- 499-80-9(2,4-PDCA)

- 108-48-5(Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)])

- 140-76-1(5-ethenyl-2-methylpyridine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:940911-03-5)5-ethynylpyridine-2-carbaldehyde

Pureté:99%/99%/99%

Quantité:250mg/1g/5g

Prix ($):161.0/403.0/1119.0